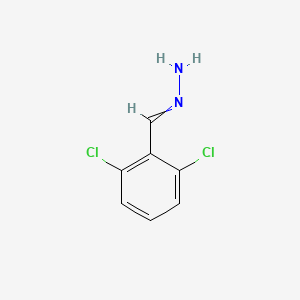

Benzaldehyde, 2,6-dichloro-, hydrazone

Description

Properties

IUPAC Name |

(2,6-dichlorophenyl)methylidenehydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2/c8-6-2-1-3-7(9)5(6)4-11-10/h1-4H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYTWFKXYPSYJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=NN)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

Benzaldehyde, 2,6-dichloro-, hydrazone serves as an important intermediate in the synthesis of various organic compounds. Its ability to form stable complexes with metal ions allows it to be utilized in numerous chemical reactions, making it a versatile reagent in organic synthesis .

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of hydrazones can possess significant antibacterial activity against various bacterial strains. For instance, a series of hydrazone analogues were tested for their antibacterial effects on Escherichia coli and Staphylococcus aureus, demonstrating promising results with minimum inhibitory concentration (MIC) values ranging from 1.59 to 0.39 µg/ml .

- Anticancer Potential : The compound is also being investigated for its anticancer properties. Novel compounds derived from the acylhydrazone group have been synthesized and evaluated for their efficacy against cancer cell lines .

Medicinal Chemistry

In medicinal chemistry, benzaldehyde, 2,6-dichloro-, hydrazone is explored for its potential therapeutic applications. Research is ongoing to evaluate its effectiveness as a lead compound for drug development targeting infectious diseases and cancer .

Industrial Applications

Benzaldehyde, 2,6-dichloro-, hydrazone finds applications in various industrial sectors:

- Dyes and Pigments : The compound is used in the production of dyes and pigments due to its chemical properties that allow for color stability and vibrancy .

- Agrochemicals : It serves as an intermediate in the synthesis of agrochemicals, including pesticides and herbicides. For example, it plays a role in producing benzoylurea compounds used in pest control formulations .

Case Study 1: Antibacterial Activity Assessment

A study conducted by Ajani et al. (2017) evaluated a series of hydrazone derivatives for their antibacterial activity against six bacterial species. The results indicated that certain derivatives exhibited potent antibacterial effects with low MIC values, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity Evaluation

Research published in Pharmaceutical Sciences explored novel N-acyl hydrazone derivatives synthesized from benzaldehyde derivatives. These compounds were tested against various cancer cell lines, revealing significant cytotoxicity and promising leads for further drug development .

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs include hydrazones derived from substituted benzaldehydes, such as:

- 2-Hydroxybenzaldehyde hydrazone (e.g., compound 17 in )

- 2,4-Dihydroxybenzaldehyde hydrazone (e.g., compound 6 in )

- Benzaldehyde benzoyl hydrazone ()

*Estimated based on parent aldehyde and hydrazine.

Key Observations :

- Electron-withdrawing vs.

- Hydrogen bonding : Hydroxy-substituted hydrazones (e.g., 2,4-dihydroxy) exhibit strong hydrogen bonding (IR peaks at 3395–3310 cm⁻¹), enhancing solubility in polar solvents . In contrast, the chlorine substituents in 2,6-dichloro-, hydrazone increase lipophilicity (logP ~3.14 inferred from similar compounds ).

Preparation Methods

Reaction Conditions:

- Solvent: Organic solvents such as ethanol or methanol are commonly used.

- Temperature: The reaction is performed under reflux conditions at elevated temperatures to ensure complete conversion.

- Reaction Time: Typically ranges from several hours to overnight depending on the scale and efficiency of the setup.

Mechanochemical Approach

Mechanochemical synthesis is an alternative method that uses mechanical energy (e.g., grinding) to facilitate the reaction between 2,6-dichlorobenzaldehyde and hydrazine. This approach eliminates the need for solvents and offers advantages such as reduced environmental impact and shorter reaction times.

Key Features:

- Efficiency: Mechanochemical methods often result in higher yields.

- Monitoring: Reaction progress can be tracked using powder X-ray diffraction or infrared spectroscopy.

Solid-State Melt Reaction

Another efficient method for preparing hydrazones involves solid-state melt reactions. In this process:

- Reactants are heated together without solvent until they melt and react.

- This method is particularly suitable for producing crystalline hydrazones.

Advantages:

- Eco-Friendly: No solvent waste.

- High Purity: Produces highly crystalline products suitable for further applications.

Industrial Production Methods

In industrial settings, scalable methods are employed for synthesizing Benzaldehyde, 2,6-dichloro-, hydrazone:

- Continuous Flow Reactors: These systems provide better control over reaction parameters such as temperature and pressure.

- Catalysts: Catalysts may be used to enhance reaction rates and yields.

- Optimization: Reaction parameters (e.g., concentration of reactants) are optimized for maximum efficiency.

Data Table: Summary of Preparation Methods

| Method | Solvent/Medium | Temperature | Advantages | Monitoring Techniques |

|---|---|---|---|---|

| Condensation Reaction | Ethanol/Methanol | Elevated | Simple setup; widely applicable | None |

| Mechanochemical | No solvent | Ambient/Low | Eco-friendly; high yield | Powder XRD; IR Spectroscopy |

| Solid-State Melt | No solvent | High | High purity; efficient | None |

| Continuous Flow Reactor | Varies | Controlled | Scalable; efficient | Online monitoring systems |

Notes on Reaction Monitoring

Reaction monitoring is critical for ensuring the completion of synthesis:

- Spectroscopic Techniques: Infrared spectroscopy (IR) can confirm the formation of the hydrazone functional group.

- Chromatographic Analysis: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) may be used to assess purity.

- Chemometric Analysis: Principal component analysis can provide insights into reaction profiles and optimize conditions.

Q & A

Basic: What are the recommended synthetic methodologies for preparing 2,6-dichlorobenzaldehyde hydrazone, and how can reaction efficiency be optimized?

Answer:

The synthesis involves a condensation reaction between 2,6-dichlorobenzaldehyde and hydrazine derivatives. Optimal conditions include:

- Solvent: Ethanol or methanol under reflux (60–80°C).

- Molar Ratio: 1:1 aldehyde-to-hydrazine ratio, with catalytic acetic acid to accelerate imine formation .

- Purification: Recrystallization from ethanol or column chromatography for higher purity.

Key Considerations: Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7). Yield optimization requires anhydrous conditions to prevent hydrolysis of the hydrazone bond.

Basic: How can spectroscopic techniques validate the structural integrity of 2,6-dichlorobenzaldehyde hydrazone?

Answer:

- NMR:

- IR: Strong C=N stretch at ~1600 cm⁻¹ and N-H bend at ~3300 cm⁻¹ .

- Mass Spectrometry: Molecular ion peak at m/z 215 (C₇H₅Cl₂N₂⁺) with fragmentation patterns confirming Cl substituents.

Advanced: What computational strategies are effective for analyzing protein-ligand interactions of 2,6-dichlorobenzaldehyde hydrazone?

Answer:

- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite can model binding poses. Key parameters:

- MD Simulations: Run 100-ns trajectories in GROMACS to evaluate stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .

Example Data (Docking):

| Protein Target | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| COX-2 | -8.2 | H-bond with Arg120, hydrophobic with Val523 |

| CYP3A4 | -7.5 | π-π stacking with Phe304, halogen-Cl interaction |

Advanced: How can researchers design assays to evaluate the cytostatic or insecticidal activity of 2,6-dichlorobenzaldehyde hydrazone?

Answer:

- Cytostatic Assays:

- Cell Lines: Use MCF-7 (breast cancer) or HeLa cells.

- MTT Protocol: Treat cells with 10–100 µM hydrazone for 48 hrs; measure IC₅₀ via absorbance at 570 nm .

- Insecticidal Testing:

Basic: What are critical solubility and stability parameters for handling 2,6-dichlorobenzaldehyde hydrazone in experimental workflows?

Answer:

- Solubility:

- Polar aprotic solvents (DMSO, DMF) > ethanol > water (<0.1 mg/mL).

- Stability:

Advanced: How should researchers address discrepancies in reported bioactivity data for hydrazone derivatives?

Answer:

- Experimental Variables:

- Meta-Analysis: Compare structural analogs (e.g., 4-Cl vs. 2,6-Cl substitutions) to isolate electronic/steric effects on activity .

Advanced: What strategies enhance the selectivity of 2,6-dichlorobenzaldehyde hydrazone for specific biological targets?

Answer:

- Structural Modifications:

- Prodrug Design: Conjugate with PEG or liposomes to improve bioavailability and target tumor microenvironments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.